1-Amino-2-methyl-1-(pyridin-3-yl)propan-2-ol
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Overview
Description
1-Amino-2-methyl-1-(pyridin-3-yl)propan-2-ol is an organic compound that features a pyridine ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-methyl-1-(pyridin-3-yl)propan-2-ol typically involves multi-step organic reactions. One common method includes the reaction of 3-pyridinecarboxaldehyde with a suitable amine and a reducing agent to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-methyl-1-(pyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridinecarboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
1-Amino-2-methyl-1-(pyridin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-2-methyl-1-(pyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol: This compound has a similar structure but with a piperidine ring instead of a pyridine ring.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: This compound features a naphthalene ring and is used in different applications.
Uniqueness: 1-Amino-2-methyl-1-(pyridin-3-yl)propan-2-ol is unique due to its specific combination of functional groups and the presence of a pyridine ring.
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-amino-2-methyl-1-pyridin-3-ylpropan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-9(2,12)8(10)7-4-3-5-11-6-7/h3-6,8,12H,10H2,1-2H3 |
InChI Key |
SREXUISZDQPXDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CN=CC=C1)N)O |
Origin of Product |
United States |
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